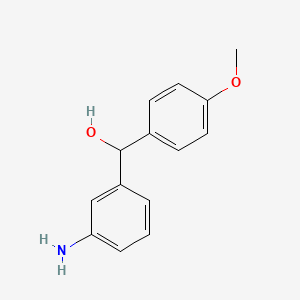

(3-Aminophenyl)(4-methoxyphenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Aminophenyl)(4-methoxyphenyl)methanol”, also known as APAPM, is an organic compound with the molecular formula C14H15NO2. It is closely related to “(4-Aminophenyl)(4-methoxyphenyl)methanone”, which has the molecular formula C14H13NO2 .

Molecular Structure Analysis

The molecular structure of compounds similar to “(3-Aminophenyl)(4-methoxyphenyl)methanol” have been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of these compounds .

Physical And Chemical Properties Analysis

“(3-Aminophenyl)(4-methoxyphenyl)methanol” has a molecular weight of 229.27 g/mol. It is closely related to “(4-Aminophenyl)(4-methoxyphenyl)methanone”, which has a molecular weight of 227.258 Da .

Wissenschaftliche Forschungsanwendungen

Methanol as a Basic Chemical and Fuel

Methanol is a fundamental chemical with a wide range of applications, including its use as a clean-burning fuel and a fuel additive. It's produced at a large scale, over 10 million tons annually, and its demand is expected to rise, particularly when used as a peaking fuel in coal gasification combined cycle power stations. The clean-burning nature of methanol results in extremely low emissions, making it an environmentally friendly alternative for combustion fuel and transportation fuel or additive (Cybulski, 1994).

Methanol Reforming and Fuel Cell Technology

Research in fuel processing for hydrogen production has been stimulated by advancements in proton-exchange membrane fuel cell technology. Methanol reforming processes, such as methanol decomposition and steam reforming of methanol, involve Cu-based catalysts. These processes are crucial for hydrogen production and have seen significant research, particularly concerning the surface reaction mechanisms on Cu-based catalysts and the reaction schemes of methanol reforming (Yong, Ooi, Chai, & Wu, 2013).

Direct Methanol Fuel Cells (DMFCs)

DMFCs are promising for various applications but face barriers, such as methanol crossover from the anode to the cathode. Understanding methanol crossover and finding more methanol-impermeable polymer electrolytes are essential to improve the efficiency and viability of DMFCs (Heinzel & Barragán, 1999).

MTBE Synthesis and Catalysis

Methanol is used in the synthesis of methyl tert-butyl ether (MTBE), a significant anti-knocking additive to gasoline. The search for new catalysts in this process, such as heteropoly acids (HPA), is driven by environmental concerns and the need for catalysts with better stability. Understanding the interaction of methanol and iso-butylene with catalysts like dodecatungstosilicic acid is crucial for this synthesis process (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003).

Lignin Acidolysis and Chemical Breakdown

Methanol plays a role in the acidolysis of lignin, a process important for understanding the chemical breakdown and utilization of lignin, a major component of biomass. The reaction mechanisms and the role of methanol in the acidolysis process provide insights into biomass processing and utilization (Yokoyama, 2015).

Methanol in Transformer Insulating Oil

Methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Its presence, identified during thermal ageing tests with oil-immersed insulating papers, helps in monitoring cellulosic insulation degradation in transformer mineral oil. This application is crucial for maintaining the reliability and longevity of power transformers (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).

Eigenschaften

IUPAC Name |

(3-aminophenyl)-(4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCULPGAHLEVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminophenyl)(4-methoxyphenyl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)